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3,4-Hexanediol chiral centers stereoisomers
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Compound Focus: 3,4-Hexanediol

CAS No.: 922-17-8

Cat. No.: S1928566

Chemical Profile of 3,4-Hexanediol

The following table summarizes the core quantitative data for 3,4-hexanediol, with a specific focus on the

meso stereoisomer.

Property Value | Description Reference | Source
Chemical Name meso-3,4-Hexanediol [1]

IUPAC Name Hexane-3,4-diol [2]

Molecular Formula CeH1402 [2] [1]

Molecular Weight 118.1742 g/mol [1]

CAS Registry Number 22520-39-4 [1]

Melting Point (T,s) 361.25 K (88.1 °C) [1]

InChl Key POFSNPPXJUQANW-UHFFFAOYSA-N [1]

Stereochemistry and Isomerism
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3,4-Hexanediol possesses two stereocenters at the 3- and 4-carbon positions. The existence of these two

chiral centers gives rise to three stereoisomers: a pair of enantiomers and one meso form.

* (2R,3R)- and (2S,3S)-2,3-Hexanediol: This is a pair of enantiomers. Although this specific pair is
mentioned in the context of a different diol (2,3-hexanediol), it illustrates the typical stereoisomerism

for a molecule with two chiral centers [3].
¢ *meso*-3,4-Hexanediol: This is the achiral diastereomer. Despite having stereocenters, it possesses

an internal plane of symmetry that makes it superimposable on its mirror image. It is a well-
characterized specific compound [1].
The diagram below illustrates the logical relationship between the chiral centers and the resulting

stereoisomers.
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Figure 1: Decision logic for determining the stereoisomers of a molecule with two chiral centers, such as

3,4-hexanediol.
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Analytical Protocol: Separation and Absolute
Configuration

A highly effective analytical strategy involves converting a chiral analyte into diastereomers for separation
and subsequent configurational analysis. The workflow below, adapted from methods used for similar

aliphatic alcohols, can be applied to 3,4-hexanediol [4].

Workflow Overview

The core process involves derivatization, separation, and configuration analysis as outlined below.

X-Ray Crystallography
nnnnnnnnnnnn

1H-NMR Analysis
(Diamagnetic Anisotropy)

Click to download full resolution via product page

Figure 2: An experimental workflow for obtaining enantiopure diols and determining their absolute

configuration (AC).

Detailed Experimental Methodologies

1. Derivatization with a Chiral Molecular Tool

¢ Objective: Convert the enantiomers of 3,4-hexanediol into a pair of diastereomeric esters for
separation.
¢ Recommended Agent: (S)-(+)-MaNP acid (2-Methoxy-2-(1-naphthyl)propionic acid). This agent
is particularly effective for separating diastereomers of aliphatic compounds [4].
e Protocol:
o React racemic 3,4-hexanediol with (S)-(+)-MaNP acid under standard esterification conditions
(e.g., via acyl chloride).
o The reaction yields a mixture of two diastereomeric (S)-MaNP esters.
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2. HPLC Separation of Diastereomers

o Stationary Phase: Normal-phase silica gel. This is highly effective for resolving MaNP
diastereomers [4].

e Typical Performance: For a similar aliphatic compound (MaNP ester of 4-octanol), a separation
factor (a) of 1.25 and a resolution factor (Rs) of 1.03 were achieved with a 40 mg sample load [4].
This indicates a clear and practical separation.

3. Determination of Absolute Configuration Two powerful methods can be used, both relying on the

known configuration of the MalNP acid moiety as an internal reference [4].

e X-Ray Crystallography (Definitive Method)

o Grow single crystals of the separated MaNP esters.
o Obtain an Oak Ridge Thermal Ellipsoid Plot (ORTEP) from X-ray diffraction data.
o Directly read the absolute configuration of the diol moiety from the ORTEP drawing.

e 'H-NMR Diamagnetic Anisotropy (Relative Method)

[¢]

The naphthyl group of MoNP acid creates a magnetic anisotropy zone.

Record 'H-NMR spectra of the separated diastereomeric esters.

Calculate the chemical shift differences (Ad) for protons near the chiral center.
Apply a sector rule to deduce the spatial orientation of alkyl chains and assign the

[e]

o

(e]

configuration.

Key Takeaways for Research Applications

e Power of Derivatization: Covalently bonding the target molecule to a robust chiral agent like MaNP
acid enables highly effective separation using standard HPLC silica gel columns, which is more
accessible and scalable than specialized chiral HPLC [4].

¢ Synergy of Techniques: The combination of HPLC, *H-NMR, and X-ray crystallography provides a
comprehensive and cross-validated strategy for both preparing enantiopure compounds and
unambiguously determining their absolute configuration [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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